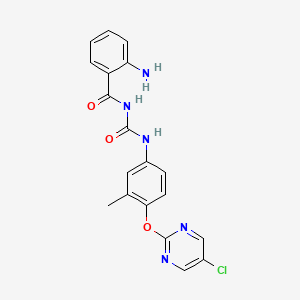
Telomerase-IN-3
Overview
Description
Telomerase-IN-3 is a useful research compound. Its molecular formula is C19H16ClN5O3 and its molecular weight is 397.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Telomerase-IN-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Telomerase-IN-3 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Understanding Telomerase Structure and Function
Telomerase Composition and DNA Extension Mechanism : Telomerase extends telomeric DNA at chromosome ends, crucial for aging, cancer, and stem cell renewal. Studies like Jiang et al. (2018) provide insights into telomerase assembly and catalytic cycle by revealing its structure and interaction with DNA (Jiang et al., 2018).
Telomerase in Human Cells and Cancers : Research demonstrates the role of telomerase in extending human chromosomes and its prevalence in human cancers. Cohen et al. (2007) discuss the purification of human telomerase and its protein components, highlighting its significance in cancer cell development (Cohen et al., 2007).
Insights into Telomerase RNA-DNA Hybrid Structure : Förstemann and Lingner (2005) explore the interaction of telomerase RNA with DNA substrates, providing a better understanding of telomerase's function in chromosome maintenance (Förstemann & Lingner, 2005).
Telomerase as a Target in Cancer Therapy
Developing Telomerase Inhibitors : The differential expression of telomerase in cancer cells vs. normal cells is a basis for creating specific cancer therapeutics. Saraswati et al. (2019) outline the advancements in developing telomerase inhibitors as anticancer agents (Saraswati et al., 2019).
Telomerase in Cancer and Aging : Granger et al. (2002) focus on the telomere-telomerase hypothesis in the context of cellular aging and cancer, highlighting the potential of anti-telomerase therapies for cancer treatment (Granger et al., 2002).
Advanced Techniques in Telomerase Research
Telomerase Activity Assays : Cohen and Reddel (2008) describe a sensitive assay for detecting human telomerase activity, crucial for research in cancer and aging (Cohen & Reddel, 2008).
Structural Biology of Telomerase : Wang et al. (2019) delve into the structural basis of human and Tetrahymena telomerase activity, assembly, and interactions, using techniques like cryo-electron microscopy (Wang et al., 2019).
properties
IUPAC Name |
2-amino-N-[[4-(5-chloropyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3/c1-11-8-13(6-7-16(11)28-19-22-9-12(20)10-23-19)24-18(27)25-17(26)14-4-2-3-5-15(14)21/h2-10H,21H2,1H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVSCQFSPVSAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2N)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Telomerase-IN-3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



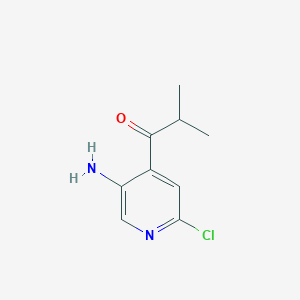

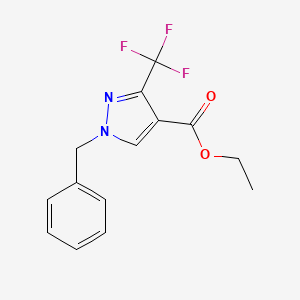
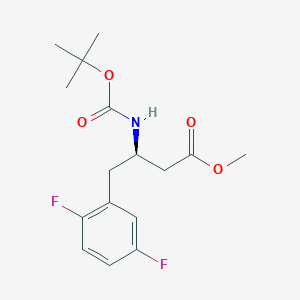
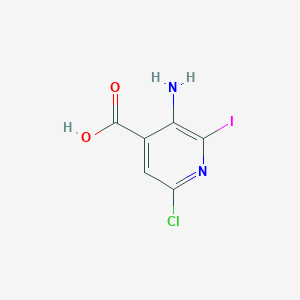
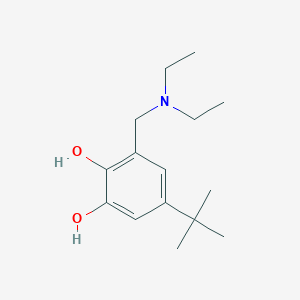
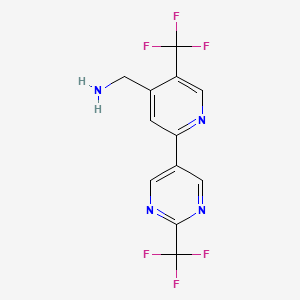

![6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride](/img/structure/B8107527.png)
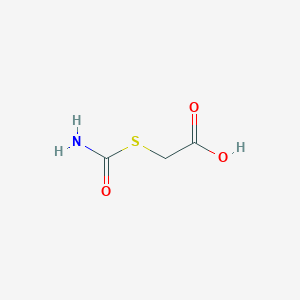
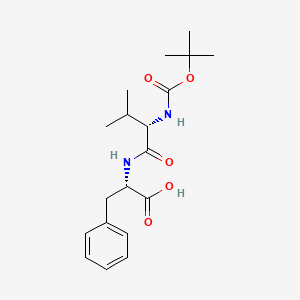
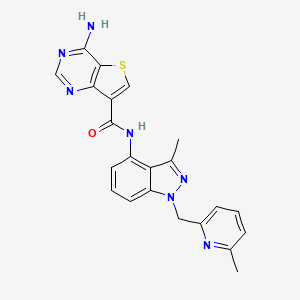
![(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B8107564.png)
